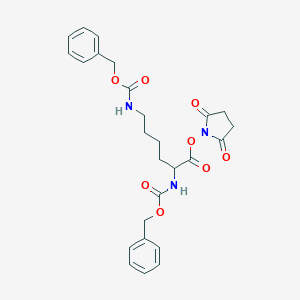
N-Carbobenzoxy-L-glutamic acid
Overview
Description
N-Carbobenzoxy-L-glutamic acid is a derivative of glutamic acid . It is used in research and has commercial applications as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Synthesis Analysis
N-Carbobenzoxy-L-glutamic acid can be synthesized through a ring-opening polymerization (ROP) and thiol-ene click reaction . This process involves the use of methoxy polyethylene glycol (mPEG) and poly(carbobenzoxy-l-glutamic acid, BLG) as an amphiphilic copolymer, and β-thiopropionate as an acid-labile linkage .Molecular Structure Analysis
The molecular formula of N-Carbobenzoxy-L-glutamic acid is C13H15NO6 . Its molecular weight is 281.26 g/mol . The IUPAC name is (2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid .Chemical Reactions Analysis
N-Carbobenzoxy-L-glutamic acid is involved in the synthesis of regiospecific γ-glutamyl peptides through the ring-opening reaction of N-α-carbobenzoxy-L-glutamic anhydride and amino acids or peptides in the presence of N-hydroxysuccinimide .Physical And Chemical Properties Analysis
N-Carbobenzoxy-L-glutamic acid appears as a white to off-white powder .Scientific Research Applications
Enzymatic Hydrolysis and Synthesis
Asymmetric Hydrolysis : N-Carbobenzoxy-L-glutamic acid was asymmetrically hydrolyzed by hog kidney acylase, resulting in L-glutamic acid and N-carbobenzoxy-D-glutamic acid. Catalytic hydrogenation of N-carbobenzoxy-D-glutamic acid yielded D-glutamic acid, demonstrating its utility in producing specific amino acid isomers (Levintow, Greenstein, & Kingsley, 1951).
Enzymatic Synthesis of Amino Acid Derivatives : Enzymatic synthesis using papain created carbobenzoxyglycine anilide from carbobenzoxyglycine and aniline. This method facilitates the preparation of 'unnatural' amino acids like D(-)-glutamic acid for research in proteolytic enzyme specificity (Fruton, Irving, & Bergmann, 1940).
Peptide Synthesis
γ-Glutamyl Peptide Synthesis : Carbobenzoxy L-glutamic anhydride's reaction with amino-acid esters in classical synthesis forms α-glutamyl peptides. This process is crucial for understanding peptide bond formation and exploring potential anomalies in the synthesis of α- and γ-derivatives (Quesne & Young, 1949).
Conformational Studies of Oligo (γ‐methyl‐L‐glutamates) : Synthesis of oligopeptides with the formula N‐carbobenzoxy(γ‐methyl‐L‐glutamyl)n‐dimethyl‐L‐glutamate provided insights into the ordered structure and behavior of these oligopeptides in solution and in monolayers, contributing to the understanding of peptide behavior (Caspers, Hecq, & Loffet, 1975).
Neurobiology and Pharmacology
NMDA Receptor Complex Study : Research involving the cloning of cDNA for the glutamate-binding subunit of an NMDA receptor complex highlights the significance of glutamate in neurotransmission. N-Carbobenzoxy-L-glutamic acid, being a glutamic acid derivative, is relevant in studies exploring glutamate receptors (Tilakaratne, Johnson, Alien, & Michaelis, 1991).
Glutamate Transporters and Neurodegenerative Diseases : Understanding the molecular biology of glutamate receptors, where glutamate is a major excitatory neurotransmitter, is vital in exploring excitotoxicity, oxidative stress, and aging. The study of N-Carbobenzoxy-L-glutamic acid can provide insights into these areas (Michaelis, 1998).
Mechanism of Action
Target of Action
N-Carbobenzoxy-L-glutamic acid, also known as N-Cbz-L-glutamic acid or Z-Glu-OH, is primarily used as a protecting group for amines in organic synthesis . It is particularly used in peptide synthesis, where it protects the amine group from reacting prematurely during the synthesis process .
Mode of Action
The N-Carbobenzoxy-L-glutamic acid compound acts by protecting amines as less reactive carbamates in organic synthesis . The protection is typically performed with N-Carbobenzoxy-L-glutamic acid either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .
Biochemical Pathways
N-Carbobenzoxy-L-glutamic acid plays a role in the glutamate metabolic pathway . Glutamate is a non-essential amino acid that can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It plays an important role in many metabolic pathways .
Result of Action
The primary result of the action of N-Carbobenzoxy-L-glutamic acid is the protection of amines during peptide synthesis . This allows for the controlled synthesis of peptides without premature reactions occurring. The compound can be removed by reduction, releasing toluene and the free carbamate .
Action Environment
The action of N-Carbobenzoxy-L-glutamic acid is influenced by the conditions of the reaction environment. For instance, the compound is stable to bases and acids, but its removal by reduction is unique . The compound is typically stored at temperatures below -20°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883660 | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbobenzoxy-L-glutamic acid | |
CAS RN |
1155-62-0, 63648-73-7 | |
| Record name | N-(Benzyloxycarbonyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((phenylmethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















